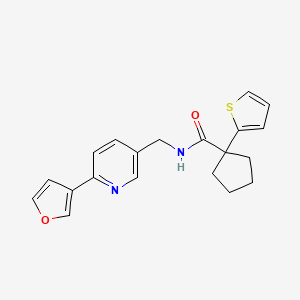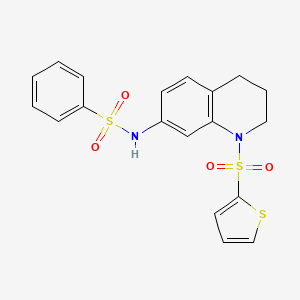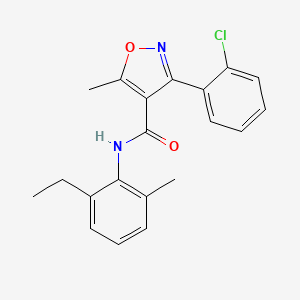
3-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps and precise reaction conditions to achieve high yields and purity. In the case of the compound 3-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide, although not directly synthesized in the provided papers, we can infer from similar compounds that a multi-step synthesis would be required. For instance, the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide involved condensation of an isocyanato compound with an amine, followed by cyclization with hydrazine hydrate . Similarly, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was synthesized from 4-chlorobenzenamine through a five-step process, which included the exploration of reaction conditions to optimize yield . These examples suggest that the synthesis of the compound would likely require careful selection of starting materials and reaction conditions to ensure successful bond formation and cyclization.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their chemical behavior and interaction with biological targets. Crystallography can provide detailed insights into the arrangement of atoms within a molecule. For example, the crystal structure of the indazole compound mentioned was determined, which would provide valuable information about its three-dimensional conformation and potential interaction sites for biological activity . Although the molecular structure of 3-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide is not provided, similar analytical techniques could be used to elucidate its structure.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. The compounds discussed in the papers have functional groups such as carboxamide, which are known to participate in various chemical reactions. For instance, carboxamides can engage in hydrogen bonding, nucleophilic substitution, and can act as ligands in coordination chemistry . The specific chemical reactions of 3-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide would depend on its functional groups and the electronic effects of its substituents.
Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, and stability are essential for the practical use of a compound. The papers provided do not directly discuss these properties for the compound . However, by examining similar compounds, one can predict that properties like solubility would be influenced by the presence of polar functional groups and overall molecular polarity . The stability of the compound could be affected by the presence of reactive groups or strained ring systems. Analytical techniques such as NMR and MS, as used in the synthesis of the triazole compound , would be instrumental in characterizing these properties.
科学的研究の応用
Antimicrobial Activity
The antimicrobial potential of compounds related to 3-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide has been explored in various studies. For instance, Desai et al. (2011) synthesized a series of compounds, including those with similar structural features, and evaluated their in vitro antibacterial and antifungal activities against a range of pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. Their findings highlight the potential of these compounds as antimicrobial agents due to their significant activity against these microorganisms Desai, Dodiya, & Shihora, 2011.
Synthesis and Characterization of Related Compounds
Research by Desai, Shihora, and Moradia (2007) involved the synthesis and characterization of new quinazolines, which bear a resemblance to the compound . These synthesized compounds were also screened for their antibacterial and antifungal properties, demonstrating the wide-ranging utility of these chemical frameworks in developing potential antimicrobial agents Desai, Shihora, & Moradia, 2007.
Structural Analysis and Chemical Properties
Further research into the structural aspects and chemical behaviors of related compounds includes the study of hydrogen bonding in anticonvulsant enaminones by Kubicki, Bassyouni, and Codding (2000). This study provides valuable insights into the molecular structures and interactions that could influence the biological activity and stability of similar compounds, including 3-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide Kubicki, Bassyouni, & Codding, 2000.
特性
IUPAC Name |
3-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c1-4-14-9-7-8-12(2)18(14)22-20(24)17-13(3)25-23-19(17)15-10-5-6-11-16(15)21/h5-11H,4H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULSBEVIVSMXRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

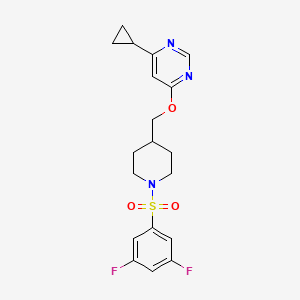
![5-amino-N-(3-methoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2554198.png)
![Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2554201.png)
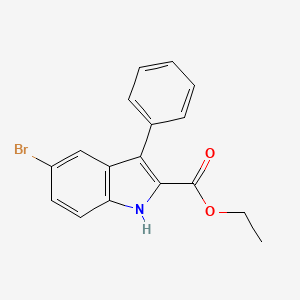
![N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2554205.png)
![2-(o-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2554206.png)
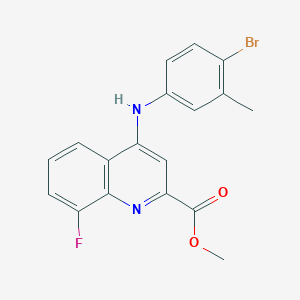
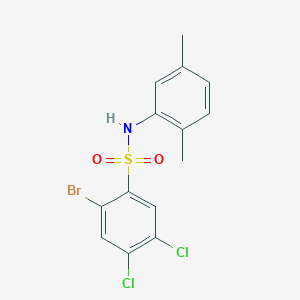
![ethyl 4-((4-((3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2554209.png)
![3-[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2554210.png)

![3-methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2554212.png)
